molecular formula C22H23N3 B346759 New fuchsin free base CAS No. 25739-74-6

New fuchsin free base

Cat. No. B346759
CAS RN: 25739-74-6
M. Wt: 329.4g/mol
InChI Key: MUFPRITXEIBEMS-UHFFFAOYSA-N
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Description

New Fuchsin Free Base is an organic compound with the formula [(H 2 N(CH 3)C 6 H 3) 3 C]Cl . It is a green-colored solid that is used as a dye of the triarylmethane class . It is one of the four components of basic fuchsine, and one of the two that are available as single dyes .


Synthesis Analysis

New Fuchsin is prepared by condensation of ortho-toluidine with formaldehyde . This process initially gives the benzhydrol 4,4’-bis (dimethylamino)benzhydrol, which is further condensed to give the leuco (colorless) tertiary alcohol [(H 2 N(CH 3)C 6 H 3) 3 COH], which is oxidized in acid to give the dye .


Molecular Structure Analysis

The molecular formula of New Fuchsin is C22H24ClN3 . Its average mass is 365.899 Da and its monoisotopic mass is 365.165863 Da .


Chemical Reactions Analysis

New Fuchsin is used to dye polyacrylonitrile, paper, and leather . In biology, it can be used for staining acid-fast organisms, e.g., by Ziehl–Neelsen stain, and for making Schiff’s reagent . As a primary amine, the dye can be diazotized in the laboratory, and the resulting diazonium salt used as a trapping agent in enzyme histochemistry .


Physical And Chemical Properties Analysis

New Fuchsin appears as a violet powder . Its chemical formula is C22H24ClN3 , and it has a molar mass of 365.91 g·mol −1 .

Scientific Research Applications

Adsorption Studies

New fuchsin has been employed in various adsorption studies. Gupta et al. (2008) explored its use in removing basic fuchsin dye from solutions using waste materials like bottom ash and deoiled soya as adsorbents. Their research demonstrated the effectiveness of these materials in adsorbing the dye, offering an environmentally friendly solution for waste treatment (Gupta et al., 2008). Similarly, Qin et al. (2014) reported on the use of graphite oxide modified polyurethane foam for the adsorption of basic fuchsin from aqueous solutions, showing its high efficiency and potential for industrial wastewater treatment (Qin et al., 2014).

Photovoltaic Applications

Kokal et al. (2019) investigated New Fuchsin dye as a cost-effective and water-soluble photosensitizer for dye-sensitized solar cells (DSSC). They highlighted its efficacy as a photosensitizer through computational and spectroscopic studies, indicating its potential in renewable energy technologies (Kokal et al., 2019).

Corrosion Inhibition

Research by Bastidas et al. (2003) explored the use of fuchsin derivatives as corrosion inhibitors. They studied their effectiveness in protecting copper in acidic environments, providing insights into their potential application in industrial corrosion management (Bastidas et al., 2003).

Chromosomal Studies

Scheres et al. (2004) utilized basic fuchsin in a technique for detailed G-band patterning in human prometaphase chromosomes. This method aids in the precise analysis of chromosomal rearrangements, contributing to advances in genetic research (Scheres et al., 2004).

Electrocatalysis and Sensor Development

Chen and Fa (2003) reported on the electropolymerization and electrocatalytic properties of polymerized new fuchsin film-modified electrodes. Their study demonstrated the potential of these films in various electrocatalytic processes, highlighting their applications in sensor technology (Chen & Fa, 2003).

Safety and Hazards

New Fuchsin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It is advised to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFPRITXEIBEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863133
Record name 4,4'-[(4-Imino-3-methylcyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

New fuchsin free base

CAS RN

25739-74-6
Record name 4,4′-[(4-Imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25739-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4'-[(4-Imino-3-methylcyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4,4'-[(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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